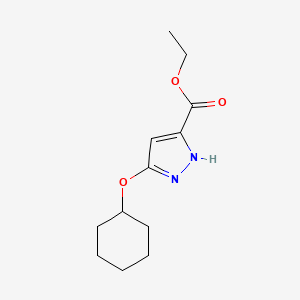
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The cyclohexyloxy group is then introduced through an etherification reaction using cyclohexanol and a suitable dehydrating agent such as sulfuric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(cyclohexyloxy)-1H-pyrazole-5-carboxylate
- Methyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate
- Ethyl 5-(phenoxy)-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Biological Activity
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanol with ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate under acidic conditions. This process yields the desired compound through a series of esterification reactions. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound was tested against several bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound has comparable efficacy to standard antibiotics.
| Compound | MIC (μmol/mL) | Activity |
|---|---|---|
| This compound | 0.045 | Effective against E. coli |
| Ampicillin | 0.033 | Reference antibiotic |
| Fluconazole | 0.020 | Reference antifungal |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent and suggests further exploration for therapeutic use in conditions like arthritis .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-cyclohexyloxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-2-16-12(15)10-8-11(14-13-10)17-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
HOUMAXTUHQSSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















